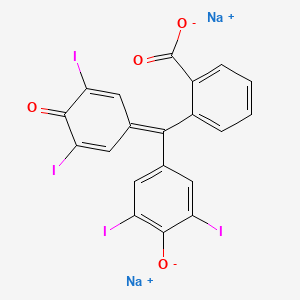

Iodophthalein sodium

Description

Historical Context and Evolution of Iodophthalein (B1202078) Sodium in Chemical Sciences

The emergence of Iodophthalein sodium in chemical and medical sciences is intrinsically linked to the development of cholecystography, a medical imaging technique to visualize the gallbladder. In 1924, American surgeons Evarts Ambrose Graham and Warren Henry Cole pioneered this procedure. wikipedia.org Their initial work involved the intravenous injection of tetrabromophenolphthalein. nih.gov This research paved the way for the use of other halogenated phenolphthaleins as contrast agents.

The core principle was that the heavy halogen atoms (initially bromine, then iodine) attached to the phenolphthalein (B1677637) molecule rendered it radiopaque, meaning it could absorb X-rays. After administration, the compound is excreted by the liver and concentrated in the gallbladder, allowing the organ to be visualized on an X-ray. wikipedia.org The selection of this compound represented a significant refinement in this chemical approach. The higher atomic weight of iodine compared to bromine resulted in greater X-ray attenuation, producing clearer and more detailed images. This application marked a pivotal moment in synthetic chemistry, demonstrating how molecular modification could be precisely tailored for a specific, novel application in diagnostics. The compound, under the name "soluble iodophthalein," became a recognized substance in pharmacopeias. acs.org

Significance of this compound within Contemporary Chemical Research

In contemporary chemical research, the significance of this compound is almost entirely historical. Its role as a cholecystographic agent has been largely superseded by more advanced, safer, and more effective imaging techniques, particularly ultrasonography and computed tomography (CT). wikipedia.org Consequently, this compound is rarely a subject of modern chemical investigation for new applications.

There is a lack of current research literature detailing its use as a reagent in chemical synthesis, as a component in materials science, or as a modern analytical standard. Its primary value to the contemporary chemical community is as a case study in the historical development of medicinal chemistry and diagnostic agents. It serves as an important benchmark illustrating the early success of applying principles of organic synthesis and physical chemistry (specifically, the radiopacity of heavy elements) to solve a complex medical challenge.

Methodological Frameworks for Investigating this compound

The investigation of this compound has historically relied on classical analytical chemistry techniques, primarily for quality control and to determine its iodine content, which is critical to its function as a contrast agent. These methods reflect the analytical capabilities of the early to mid-20th century.

One prominent method involves the decomposition of the organic matrix to liberate the iodine as iodide, which can then be quantified. A specific procedure calls for the decomposition of this compound using alkaline potassium permanganate (B83412). acs.org Following this oxidation, the liberated iodine is converted to iodide. The resulting iodide in the solution is then titrated with a standardized solution of silver nitrate (B79036). The endpoint of the titration is detected using an adsorption indicator, such as diiodofluorescein or eosin (B541160), which changes color upon adsorbing to the surface of the silver iodide precipitate. acs.org

Another described method involves an alkaline permanganate oxidation, followed by treatment with alcohol and the addition of potassium iodide. The liberated iodine is then titrated with a thiosulfate (B1220275) solution. acs.org These titrimetric methods were suitable for routine procedures, offering a balance of accuracy and speed for quality assurance in the production of the compound. acs.org

Table 2: Methodological Frameworks for the Analysis of this compound

| Method | Principle | Key Reagents | Endpoint Detection | Source |

| Argentometric Titration | After decomposition of the organic material, the liberated iodide (I⁻) is titrated with silver nitrate (AgNO₃) to form a silver iodide (AgI) precipitate. | Alkaline Potassium Permanganate (for decomposition), Silver Nitrate, Diiodofluorescein or Eosin | Color change of the adsorption indicator on the precipitate surface. | acs.org |

| Iodometric Titration | Following alkaline permanganate oxidation and treatment with alcohol, potassium iodide is added. The liberated iodine (I₂) is then titrated with sodium thiosulfate. | Alkaline Potassium Permanganate, Alcohol, Potassium Iodide, Sodium Thiosulfate | Typically uses a starch indicator, which turns blue-black in the presence of iodine. | acs.org |

Interdisciplinary Research Perspectives on this compound

The development and application of this compound is a quintessential example of early interdisciplinary research, bridging the fields of synthetic organic chemistry, analytical chemistry, pharmacology, and diagnostic radiology. The compound itself is a product of chemical synthesis, designed with a specific physical property (radiopacity) in mind.

Its successful application required collaboration between chemists who could synthesize and purify the compound and medical researchers who could test its efficacy and establish a new diagnostic procedure. The Graham-Cole experiment represents a landmark in this interdisciplinary approach, directly linking a laboratory chemical to a clinical breakthrough. nih.govnih.gov The procedure of cholecystography, enabled by this compound, became a standard medical practice for decades for diagnosing gallbladder diseases, such as gallstones. wikipedia.org

While the compound itself is no longer in frontline clinical use, the foundational principle it established—the design and synthesis of molecules for targeted diagnostic imaging—remains a central pillar of modern medical research. This concept has evolved into the development of highly sophisticated contrast agents for MRI, PET scans, and other advanced imaging modalities, all of which trace their conceptual lineage back to early pioneers like this compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2217-44-9 |

|---|---|

Molecular Formula |

C20H8I4Na2O4 |

Molecular Weight |

865.9 g/mol |

IUPAC Name |

disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |

InChI |

InChI=1S/C20H10I4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |

InChI Key |

CWHBCTLVWOCMPQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)I)I)C3=CC(=C(C(=C3)I)[O-])I)C(=O)[O-].[Na+].[Na+] |

Related CAS |

386-17-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Iodophthalein Sodium Formation

Exploration of Iodination Reactions for Phthalein Core Structures in Iodophthalein (B1202078) Sodium Synthesis

The primary method for the synthesis of iodophthalein sodium involves the direct iodination of phenolphthalein (B1677637). This reaction is a classic example of electrophilic aromatic substitution, where the hydrogen atoms on the electron-rich phenol (B47542) rings of the phthalealein structure are replaced by iodine atoms. acs.org The hydroxyl groups of the phenol moieties are strong activating groups, directing the incoming electrophile to the ortho and para positions. acs.orgdtu.dk In the case of phenolphthalein, the para positions are already substituted as part of the lactone structure, thus iodination occurs at the ortho positions relative to the hydroxyl groups.

The reaction typically involves an iodinating agent and often a catalyst or an oxidizing agent to generate a more potent electrophilic iodine species. manac-inc.co.jp Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). nih.gov To enhance the electrophilicity of iodine, which is the least reactive of the halogens in aromatic substitutions, oxidizing agents or acids are frequently employed. manac-inc.co.jp For instance, the combination of molecular iodine with an oxidizing agent such as hydrogen peroxide or iodic acid can generate the iodonium (B1229267) ion (I⁺) or a related polarized species, which then attacks the aromatic ring. rsc.org

The mechanism of iodination of phenols is believed to proceed through the attack of an electrophilic iodine species on the phenolate (B1203915) ion, which is a more powerful nucleophile than the neutral phenol molecule. osu.edu The reaction medium's pH, therefore, plays a crucial role in the reaction rate. osu.edu

Detailed kinetic and thermodynamic data specifically for the tetra-iodination of phenolphthalein are not extensively documented in publicly available literature. However, insights can be drawn from studies on the iodination of simpler phenols. The rate of iodination of phenols is observed to be dependent on the concentrations of the phenol, the iodinating agent, and the pH of the solution. acs.orgresearchgate.net

For the iodination of 2,4-dichlorophenol (B122985), the reaction rate was found to increase significantly with an increase in pH, which is consistent with the phenolate ion being the reactive species. osu.edu A rough estimation of the activation energy for the iodination of 2,4-dichlorophenol was reported to be approximately 17 kcal/mole, though it was noted that this value is influenced by pH and iodide ion concentration. osu.edu It is reasonable to infer that the formation of this compound would follow similar kinetic principles, with the rate being influenced by the concentrations of phenolphthalein, the iodinating agent, and the reaction's pH.

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| pH | Increases with increasing pH | Formation of the more nucleophilic phenolate ion. osu.edu |

| Concentration of Iodinating Agent | Increases with increasing concentration | Higher probability of collision between reactants. |

| Temperature | Increases with increasing temperature | Provides sufficient activation energy for the reaction to proceed. osu.edu |

To facilitate the iodination of the phthalein core, various catalytic approaches can be employed. These methods aim to increase the reaction rate and yield by generating a more reactive electrophilic iodine species.

Acid Catalysis: Strong acids can protonate the iodinating agent, thereby increasing its electrophilicity. For example, the use of p-toluenesulfonic acid with N-iodosuccinimide has been shown to be effective for the regioselective iodination of phenols. researchgate.net

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) can coordinate with the iodinating agent, polarizing the iodine-halogen or iodine-nitrogen bond and making the iodine atom more electrophilic. acs.org

Oxidative Iodination: In this approach, a stoichiometric or catalytic amount of an oxidizing agent is used in conjunction with a source of iodide, such as potassium iodide (KI) or molecular iodine (I₂). The oxidant, for example, hydrogen peroxide or a hypervalent iodine reagent, generates a highly reactive iodine electrophile in situ. rsc.orgwikipedia.org Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed for various aromatic compounds. nih.govnih.gov

| Catalytic Approach | Catalyst/Reagent System | Mechanism of Action |

|---|---|---|

| Acid Catalysis | Brønsted acids (e.g., p-TsOH) | Protonation of the iodinating agent to increase its electrophilicity. researchgate.net |

| Lewis Acid Catalysis | Lewis acids (e.g., FeCl₃) | Coordination to the iodinating agent to enhance iodine's electrophilic character. acs.org |

| Oxidative Iodination | Oxidants (e.g., H₂O₂, Oxone) with I₂ or KI | In situ generation of a highly reactive electrophilic iodine species. rsc.orgacsgcipr.org |

Development of Novel Synthetic Routes for this compound

While direct iodination of phenolphthalein is the most straightforward approach, the development of novel synthetic routes can offer advantages in terms of efficiency, selectivity, and the ability to produce derivatives with tailored properties.

Convergent and modular synthetic strategies involve the preparation of key building blocks that are then combined in the final stages of the synthesis. For this compound derivatives, this could involve the synthesis of pre-iodinated phenol fragments that are then condensed with a phthalic anhydride (B1165640) derivative.

A modular approach allows for the synthesis of a library of related compounds by varying the building blocks. acs.orgnih.gov For instance, different substituted and iodinated phenols could be prepared and then reacted with phthalic anhydride or its derivatives to create a range of iodophthalein analogs. researchgate.netresearchgate.net This strategy is particularly useful for structure-activity relationship studies. While specific examples for this compound are scarce, the general principles of modular synthesis of dyes are well-established. rsc.orgresearchgate.net

The core structure of this compound is achiral. However, the synthesis of chiral analogs could be achieved by using chiral starting materials, such as a chiral phthalic anhydride derivative or a phenol bearing a stereocenter. Stereoselective synthesis would be crucial in such cases to control the configuration of the final product. jocpr.commdpi.commdpi.comnih.govrsc.org

Regioselectivity is a key consideration in the synthesis of this compound and its analogs. The directing effect of the hydroxyl group ensures that iodination occurs at the ortho positions. However, in cases where multiple non-equivalent positions are available for iodination on a more complex phthalein core, controlling the regioselectivity would be important. This can be achieved by a careful choice of iodinating agent, catalyst, and reaction conditions. For example, certain catalytic systems have been shown to provide high regioselectivity in the iodination of arenes. researchgate.netacs.orgnih.gov

For the large-scale synthesis of this compound, process optimization is essential to ensure high yield, purity, and cost-effectiveness. Key parameters to optimize include:

Reaction Conditions: Temperature, reaction time, and the order of reagent addition need to be carefully controlled.

Stoichiometry of Reagents: The molar ratios of phenolphthalein, the iodinating agent, and the catalyst should be optimized to maximize the yield of the desired tetra-iodinated product and minimize the formation of under- or over-iodinated byproducts.

Solvent Selection: The choice of solvent can significantly impact reaction rates and product solubility. An ideal solvent would facilitate the reaction and allow for easy isolation of the product.

Work-up and Purification: Efficient methods for quenching the reaction, removing byproducts, and purifying the final product are crucial for a scalable process. This may involve precipitation, crystallization, or chromatographic techniques.

Rational Design and Synthesis of Functionalized Iodophthalein Scaffolds

The rational design of functionalized iodophthalein scaffolds is a strategic approach aimed at developing novel derivatives with tailored properties for specific applications in research and diagnostics. This process involves the deliberate modification of the core iodophthalein structure to introduce new functionalities. The primary sites for modification on the iodophthalein molecule are the two phenolic hydroxyl groups and the aromatic rings. The parent structure, phenolphthalein, is synthesized through the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions. wikipedia.orgsciencing.com Iodophthalein is subsequently produced by the direct iodination of the phenolphthalein structure. This foundational scaffold offers multiple avenues for synthetic alteration to enhance its utility.

The design process often begins with computational modeling and structure-activity relationship (SAR) studies to predict how specific modifications will influence the molecule's behavior. researchgate.net By adding or altering functional groups, chemists can modulate characteristics such as solubility, steric profile, and electronic properties. This allows for the creation of a diverse library of iodophthalein-based compounds, each optimized for a particular purpose, moving beyond its traditional use.

Chemical modification of the this compound scaffold is primarily focused on altering its interaction with biological macromolecules or other target molecules. The phenolic hydroxyl groups are the most accessible functional groups for modification and can be converted into a variety of other functionalities, such as ethers and esters, to fine-tune the molecule's binding affinities. These modifications can introduce new hydrogen bond donors or acceptors, increase hydrophobicity, or add charged moieties to promote electrostatic interactions. researchgate.net

For instance, converting the hydroxyl groups to methyl ethers would reduce hydrogen-bonding capability but increase lipophilicity, which could enhance interactions with hydrophobic pockets in proteins. Conversely, esterification with an amino acid, such as glycine, would introduce both a charge and additional hydrogen bonding sites.

Table 1: Illustrative Examples of Chemical Modifications to the Iodophthalein Scaffold for Enhanced Molecular Interactions This table presents theoretical data based on established chemical principles to illustrate the potential effects of functionalization.

| Modification Site | Functional Group Added | Resulting Derivative | Potential Enhancement of Molecular Interaction |

|---|---|---|---|

| Phenolic -OH | Methyl group (-CH₃) | 3',3'',5',5''-Tetraiodo-4',4''-dimethoxyphenolphthalein | Increased hydrophobicity for stronger van der Waals and hydrophobic interactions. |

| Phenolic -OH | Acetyl group (-COCH₃) | 3',3'',5',5''-Tetraiodophenolphthalein diacetate | Removal of H-bond donor capability; acts as an H-bond acceptor; potential for improved cell permeability. |

| Phenolic -OH | Carboxymethyl group (-CH₂COOH) | 4',4''-Bis(carboxymethoxy)-3',3'',5',5''-tetraiodophenolphthalein | Introduction of negative charge for electrostatic interactions; increased water solubility. |

Beyond enhancing intrinsic binding properties, the iodophthalein scaffold can be functionalized by attaching specific probing moieties. These moieties serve as reporters or affinity tags, allowing the molecule to be used for detection, visualization, or isolation of target molecules. nih.gov The synthetic strategy for incorporating these probes typically involves a two-step process: first, the introduction of a reactive functional group onto the iodophthalein structure, and second, the coupling of this group with the desired probe.

Common reactive functional groups that can be introduced include primary amines, carboxylic acids, or alkynes. For example, the phenolic hydroxyls can be alkylated with a linker arm terminating in an azide (B81097) or alkyne, making the iodophthalein scaffold ready for "click chemistry" reactions. This highly efficient and specific reaction allows for the covalent attachment of a wide range of probes, such as fluorescent dyes (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or chelating agents for radiolabeling.

The incorporation of a fluorescent probe would enable the use of functionalized iodophthalein in fluorescence microscopy or flow cytometry to visualize the localization of its binding target within cells or tissues. Attaching a biotin (B1667282) tag would allow for the detection and purification of the target molecule using streptavidin-based affinity chromatography. These modifications effectively convert the iodophthalein core into a versatile platform for creating sophisticated chemical biology tools.

Table 2: Potential Probing Moieties for Attachment to a Functionalized Iodophthalein Scaffold This table provides hypothetical examples of how probing moieties could be incorporated and utilized.

| Probing Moiety | Required Functional Group on Scaffold | Coupling Chemistry Example | Enabled Application |

|---|---|---|---|

| Fluorescein Isothiocyanate (FITC) | Primary Amine (-NH₂) | Thiourea bond formation | Fluorescence imaging and detection of the target molecule. |

| Biotin-NHS Ester | Primary Amine (-NH₂) | Amide bond formation | Affinity-based purification and detection (e.g., Western blotting). |

| Azide-modified probe | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Versatile and specific labeling with a wide range of probes. |

Advanced Analytical Characterization and Methodological Development for Iodophthalein Sodium

Quantitative Analytical Methods for Iodophthalein (B1202078) Sodium and Related Compounds

The precise quantification and characterization of Iodophthalein Sodium are paramount for ensuring its quality and purity. A variety of advanced analytical techniques are employed for this purpose, each offering specific advantages for the analysis of the parent compound, related substances, and potential byproducts. These methods range from powerful separation techniques like chromatography to classical elemental analysis.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For this compound, both liquid and gas chromatography play crucial roles in assessing its purity and identifying any related substances or volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. Stability-indicating HPLC methods are particularly crucial for pharmaceutical ingredients, as they must be able to resolve the active compound from any potential degradation products or process-related impurities. japsonline.comchromatographyonline.comscience.gov

While a specific, validated HPLC method for the routine analysis of this compound is not extensively detailed in publicly available literature, methodologies for related iodinated contrast media and dyes provide a strong framework for its analysis. mdpi.comsielc.comnih.gov A typical stability-indicating method would likely employ a reversed-phase column (e.g., C18 or C8) with a gradient elution using a buffered mobile phase (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. science.gov Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment.

A study on the compatibility of non-ionic iodinated contrast agents with peritoneal dialysis solutions utilized HPLC to confirm the stability of the compounds. nih.gov The analysis confirmed that over a five-day period, no new impurities were detected, demonstrating the utility of HPLC in monitoring the integrity of these complex molecules. nih.gov The development of such a method for this compound would involve forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) to generate potential degradation products and ensure the method's specificity. japsonline.comscience.gov

Table 1: Illustrative Parameters for a Stability-Indicating HPLC Method for Iodinated Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.025 M Potassium Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based linear gradient from 10% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 230-400 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions based on methods used for similar iodinated compounds and pharmaceutical analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is not used for the analysis of the parent molecule due to its low volatility, but it is invaluable for detecting potential volatile byproducts from its synthesis. The synthesis of tetraiodophenolphthalein involves the iodination of phenolphthalein (B1677637), a process that can potentially generate volatile iodinated phenols as impurities. iwaponline.comasianpubs.org

Research on the byproducts of water disinfection with iodine has shown that various iodinated phenols can be formed. iwaponline.com These compounds are amenable to GC-MS analysis, often after a derivatization step to increase their volatility and improve their chromatographic behavior. asianpubs.orgepa.gov A typical analytical approach would involve:

Extraction: Isolation of volatile and semi-volatile compounds from the this compound sample using a suitable organic solvent or by headspace analysis.

Derivatization (optional): Conversion of polar phenolic groups into less polar ethers or esters to improve chromatographic peak shape and detection sensitivity.

GC Separation: Separation of the extracted compounds on a capillary column (e.g., a DB-5ms or similar).

MS Detection: Identification of the separated compounds based on their mass spectra and comparison to spectral libraries.

Potential volatile byproducts that could be monitored include mono-, di-, and tri-iodinated phenols. iwaponline.com

Table 2: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

| Compound Name | Chemical Formula | Potential Origin |

|---|---|---|

| 2-Iodophenol | C₆H₅IO | Incomplete iodination or side reaction |

| 4-Iodophenol | C₆H₅IO | Incomplete iodination or side reaction |

| 2,4-Diiodophenol | C₆H₄I₂O | Incomplete iodination or side reaction |

This table lists plausible volatile impurities based on the chemistry of phenol (B47542) iodination. iwaponline.comasianpubs.org

Spectrophotometric and Electrochemical Assays for this compound Quantification

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of this compound, often by focusing on the determination of its iodine content or by leveraging its electrochemical properties.

UV-Visible spectrophotometry, integrated with iodometric titration, presents a powerful analytical technique. chemijournal.com This method modernizes the classic titration by using a spectrophotometer to detect the endpoint with high precision, which is particularly useful for colored solutions where a visual endpoint with a starch indicator can be ambiguous. chemijournal.com The principle involves monitoring the absorbance of the triiodide ion (I₃⁻), which has a strong absorbance maximum around 350 nm. chemijournal.com

Electrochemical sensors provide a rapid and sensitive means for the detection of iodide. researchgate.netmdpi.comnih.gov While direct electrochemical quantification of the intact this compound molecule is not commonly described, these sensors are highly effective for measuring iodide released after the decomposition of the organic molecule. Techniques such as differential pulse voltammetry and cyclic voltammetry can be employed for this purpose. researchgate.net The development of ion-selective electrodes (ISEs) and other electrochemical sensors for iodide offers a cost-effective and potentially portable method for iodine quantification. researchgate.netmdpi.comlabpartnering.org

Elemental Analysis for Precise Iodine Content Determination in this compound

The most direct and fundamental approach to quantifying this compound is through the determination of its iodine content. This is a critical quality control parameter, as the therapeutic and diagnostic properties of the compound are directly related to the amount of iodine it contains. A robust and accurate method for this is essential.

To accurately determine the iodine content, the covalently bound iodine must first be liberated from the organic structure of the tetraiodophenolphthalein molecule. A well-established method for this involves the complete decomposition of the organic matter using a strong oxidizing agent in an alkaline medium. acs.org

A proposed method utilizes alkaline potassium permanganate (B83412) (KMnO₄) for the oxidation process. acs.org In this procedure, the this compound sample is heated with a solution of potassium permanganate and sodium hydroxide. This treatment effectively breaks down the complex organic structure, converting the organically bound iodine into inorganic iodide ions in the solution.

The key steps of this analytical procedure are:

Decomposition: The sample is treated with alkaline potassium permanganate solution and heated to ensure complete oxidation of the organic matrix. acs.org

Reduction of Excess Permanganate: After decomposition, the excess permanganate, which would interfere with the subsequent titration, is reduced. This is typically achieved by the careful addition of a reducing agent like sodium bisulfite until the purple color of the permanganate disappears. acs.org

Titration: The resulting solution, now containing the liberated iodide ions, is acidified. The iodide is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). An adsorption indicator, such as diiodofluorescein, is used to detect the endpoint of the titration, which is signaled by a distinct color change. acs.org

This permanganate-silver nitrate method is noted for being rapid and suitable for routine analysis, ensuring complete decomposition and accurate determination of the iodine content. acs.org

Table 3: Comparison of Iodine Content in a Sample of Tetraiodophenolphthalein by Different Methods

| Analysis Number | Method | Iodine Found (%) |

|---|---|---|

| A-15 | U.S.P. Fusion-Iodate Titration | 61.50 |

| A-15 | Permanganate-Thiosulfate Titration | 61.54 |

Data adapted from a comparative study on the determination of iodine in sodium tetraiodophenolphthalein. acs.org The results demonstrate the comparable accuracy of the alkaline permanganate oxidation method with other established techniques.

Titrimetric Methods for Iodide Quantitation (e.g., Silver Nitrate Titration)

The quantitation of iodide in this compound is crucial for determining its purity and confirming its elemental composition. Argentometric titration, a method based on the reaction of iodide ions with silver ions, is a well-established and precise technique for this purpose. dss.go.thhiranuma.com

The fundamental principle of this method involves the reaction of iodide ions (I⁻), liberated from the this compound molecule, with a standardized solution of silver nitrate (AgNO₃). The reaction forms a sparingly soluble precipitate of silver iodide (AgI), as shown in the following ionic equation:

Ag⁺(aq) + I⁻(aq) → AgI(s)

The titration is typically carried out in an acidic medium to prevent the precipitation of silver hydroxide. dss.go.th The endpoint of the titration, which signifies the complete precipitation of iodide ions, can be detected using several methods. Potentiometric titration is a common approach, where the change in the electric potential of the solution is monitored using a silver electrode as the silver ion concentration changes rapidly near the equivalence point. hiranuma.com Alternatively, chemical indicators, such as eosin (B541160) or dichlorofluorescein, can be used. These adsorption indicators change color on the surface of the precipitate once an excess of silver ions is present in the solution. buffalostate.edu

For an accurate determination, the organic matrix of this compound may first need to be decomposed, for instance, by combustion in an oxygen atmosphere, to release the iodide ions into a solution for subsequent titration. nih.gov The results from the titration allow for the calculation of the percentage of iodine in the sample, which can be compared against the theoretical value based on its molecular formula, C₂₀H₈I₄Na₂O₄.

Spectroscopic Characterization of this compound Molecular Structure

Spectroscopic techniques are indispensable for elucidating the intricate molecular structure of this compound, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the molecule's symmetry, distinct sets of chemically equivalent protons would be observed. The protons on the tetra-substituted phenolic rings and the protons on the benzoic acid ring would resonate in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the iodine atoms and the carboxylate group, and the electron-donating effect of the phenolate (B1203915) oxygen.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. udel.edumsu.edu Given the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a single sharp signal for each chemically distinct carbon atom. msu.edu Key signals would include those for the carboxylate carbon (COO⁻), the quaternary carbons attached to iodine and oxygen, the central sp³-hybridized carbon connecting the three rings, and the various aromatic CH carbons.

The table below presents the predicted chemical shift ranges for the different carbon environments in this compound, based on typical values for similar functional groups. udel.edu

| Carbon Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylate Carbon (C=O) | 165 - 180 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-O⁻ | 155 - 165 |

| Central Quaternary Carbon | 80 - 95 |

| Aromatic C-H | 110 - 140 |

| Aromatic Quaternary Carbons | 120 - 150 |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A strong, broad absorption band would be anticipated for the O-H stretching of any residual water, while the aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations of the quinone-like ring and the asymmetric stretching of the carboxylate group (COO⁻) would produce intense peaks in the 1550-1750 cm⁻¹ region. Aromatic C=C ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-O stretching of the phenolate groups and the C-I stretching vibrations (typically found at lower wavenumbers, <600 cm⁻¹) would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov Vibrations that cause a change in the molecule's polarizability are Raman-active. For this compound, the symmetric vibrations of the aromatic rings and the C-I bonds are expected to produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule.

The following table summarizes the expected key vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1550 - 1650 |

| Carbonyl (C=O) | Stretching | 1650 - 1750 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Phenolate C-O | Stretching | 1250 - 1350 |

| Carbon-Iodine (C-I) | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. This compound, with its extensive conjugated system of aromatic rings, is expected to be a strong chromophore.

The UV-Vis spectrum would likely exhibit intense absorption bands corresponding to π → π* electronic transitions within the aromatic and quinonoid systems. reddit.com The exact position and intensity of the absorption maxima (λ_max) are sensitive to the molecular environment. For instance, changes in solvent polarity or pH would likely cause a shift in the absorption bands (solvatochromism or halochromism). The phenolate groups are particularly sensitive to pH; protonation would alter the electronic structure and thus the UV-Vis spectrum. This property allows UV-Vis spectroscopy to be a valuable tool for studying acid-base equilibria and reaction kinetics involving this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov

For this compound (C₂₀H₈I₄Na₂O₄), the theoretical molecular mass is approximately 865.88 g/mol . rsc.org In a typical mass spectrum, depending on the ionization technique used (e.g., Electrospray Ionization - ESI), one might observe ions corresponding to the intact molecule with sodium atoms attached or replaced by protons. The formation of sodium adducts is a common phenomenon in mass spectrometry. spectroscopyonline.com

High-resolution mass spectrometry would allow for the precise determination of the molecular mass, confirming the elemental formula. Tandem mass spectrometry (MS/MS) experiments would involve selecting a specific parent ion and inducing fragmentation. The resulting fragmentation pattern provides valuable structural information. libretexts.org Expected fragmentation pathways for the iodophthalein core could include:

Loss of Iodine: Cleavage of the C-I bonds, leading to peaks corresponding to the loss of one or more iodine atoms.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group.

Ring Cleavage: Fragmentation of the bonds linking the central carbon to the aromatic rings.

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, confirming the identity of this compound. youtube.com

Crystallographic Analysis of this compound Solid State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An analysis of a suitable single crystal of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-I) and angles, confirming the molecular geometry.

Conformation: The exact spatial orientation of the three aromatic rings relative to each other.

Stereochemistry: Unambiguous determination of the molecule's three-dimensional shape.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like ion pairing (Na⁺ with O⁻) and potential π-stacking between aromatic rings.

The presence of heavy iodine atoms in the structure is advantageous for X-ray crystallography, as they scatter X-rays strongly, which can simplify the process of solving the crystal structure. nih.gov The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, represent the most complete and unambiguous characterization of the solid-state structure of this compound.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Distances

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The interaction of these X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, researchers can construct an electron density map of the molecule and, from that, a definitive model of its atomic structure.

Were a suitable single crystal of this compound to be analyzed, SC-XRD would yield precise data on the spatial relationship between the sodium ions and the iodophthalein anion. This would include the exact bond distances between all constituent atoms, such as the carbon-carbon bonds within the aromatic rings, the carbon-iodine bonds, and the coordination of the sodium ions with the oxygen atoms of the carboxylate and phenoxide groups. This level of detail is crucial for understanding the molecule's stereochemistry and intermolecular interactions.

Table 1: Hypothetical Data from Single-Crystal X-ray Diffraction of this compound As experimental data is not available, this table illustrates the type of information that would be obtained from such an analysis.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 15.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 9.8 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 105.3 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1507.4 |

| Z | The number of formula units per unit cell. | 4 |

| C-I Bond Distance (Å) | The average length of the carbon-iodine bonds. | 2.10 |

| C-O Bond Distance (Å) | The average length of the carbon-oxygen bonds in the carboxylate group. | 1.25 |

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a versatile technique primarily used for the phase identification of crystalline materials and can provide information on unit cell dimensions, crystallinity, and polymorphism. nih.gov Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground, polycrystalline sample containing a large number of randomly oriented crystallites.

When a monochromatic X-ray beam is directed at the powdered sample, the randomly oriented crystallites ensure that all possible diffraction planes are exposed to the X-rays. This results in a diffraction pattern characterized by a series of peaks or reflections at specific angles (2θ). The positions and intensities of these peaks serve as a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD would be instrumental in:

Phase Identification: By comparing the obtained diffraction pattern with a database of known patterns, one could confirm the identity and purity of a synthesized batch of this compound.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks can indicate the degree of crystallinity of the sample. Broad, diffuse peaks might suggest the presence of amorphous (non-crystalline) material.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. Each polymorph would produce a distinct PXRD pattern. This technique is crucial for identifying and characterizing different polymorphic forms of this compound, which could have different physical properties.

Table 2: Representative Data from Powder X-ray Diffraction Analysis This table is a generalized representation of the data that would be generated in a PXRD experiment for a crystalline compound like this compound. The specific 2θ values and intensities are hypothetical.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 80 |

| 12.3 | 7.2 | 100 |

| 15.8 | 5.6 | 65 |

| 19.1 | 4.6 | 40 |

| 21.7 | 4.1 | 90 |

| 24.5 | 3.6 | 55 |

Theoretical and Computational Chemistry Studies on Iodophthalein Sodium

Quantum Mechanical Investigations of Iodophthalein (B1202078) Sodium Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, chemists can predict a wide range of molecular properties, including geometry, energy, and reactivity. savemyexams.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has become a popular tool in pharmaceutical and chemical sciences for its balance of accuracy and computational efficiency. nih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms in the Iodophthalein sodium molecule, known as its optimized molecular geometry. This process involves finding the lowest energy conformation by calculating forces on each atom and adjusting their positions until a stable state is reached. Key outputs from these calculations include precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate and phenoxide groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions with positive potential would indicate sites for nucleophilic attack. This information is critical for understanding and predicting the molecule's intermolecular interactions and chemical reactivity. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C=O (lactone) | ~1.22 Å |

| Bond Length | C-O (phenoxide) | ~1.28 Å |

| Bond Angle | C-C-I | ~120.5° |

| Dihedral Angle | Ph-C-Ph-Ph | ~45.0° |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting spectroscopic properties. researchgate.netnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. researchgate.net This allows for the assignment of specific absorption bands observed in experimental spectra to particular electronic transitions within the molecule, such as π→π* transitions in the aromatic rings.

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps to confirm the molecule's structure and conformation in solution.

| Spectroscopic Method | Parameter | Predicted Value | Associated Transition/Nucleus |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax 1 | ~550 nm | HOMO → LUMO |

| UV-Vis (TD-DFT) | λmax 2 | ~310 nm | HOMO-1 → LUMO |

| ¹³C NMR (DFT) | Chemical Shift (δ) | ~170 ppm | Carboxylate Carbon (COO⁻) |

| ¹³C NMR (DFT) | Chemical Shift (δ) | ~90 ppm | Iodinated Aromatic Carbon (C-I) |

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgdalalinstitute.com In conjunction with quantum mechanical calculations, TST is used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy activated complex known as the transition state. libretexts.orglibretexts.org

For a hypothetical reaction involving this compound, such as its synthesis or degradation, computational chemists would locate the transition state structure connecting the reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). wikipedia.org A higher barrier corresponds to a slower reaction rate. By calculating the vibrational frequencies of the transition state, the rate constant for the reaction can be estimated using the Eyring equation. This approach provides a molecular-level understanding of reaction pathways and kinetics. dalalinstitute.com

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics focuses on the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.govrsc.org MD simulations model the movement of every atom in a system, including the molecule of interest and its surrounding solvent, by solving Newton's equations of motion. nih.gov

The solvent environment can have a profound impact on a molecule's structure, stability, and reactivity. researchgate.netnih.gov MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). These simulations can reveal the formation of organized solvent structures, known as solvation shells, around different parts of the molecule. researchgate.net

For this compound in an aqueous environment, MD simulations would show how water molecules orient themselves around the charged carboxylate and phenoxide groups through strong ion-dipole interactions. The simulations would also model hydrogen bonding and other intermolecular forces. nih.gov Understanding these solvation effects is essential, as the solvent can stabilize certain conformations over others and can mediate interactions between molecules. researchgate.netresearchgate.net The detailed picture of intermolecular interactions provided by MD simulations is key to bridging the gap between the molecule's intrinsic properties and its behavior in a real-world system. rsc.org

Chemoinformatics and Computational Modeling for this compound Interactions

Chemoinformatics and computational modeling provide powerful tools to investigate and predict the behavior of this compound and its interactions with biological systems. These in silico approaches allow for the exploration of its chemical space, the prediction of its properties, and the rational design of new molecules with desired functionalities.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of a chemical based on its molecular structure. nih.govnih.gov For this compound, QSPR studies can be instrumental in predicting properties such as solubility, lipophilicity (LogP), and potential toxicity without the need for extensive experimental work. nih.gov Given the highly halogenated nature of this compound, QSPR models would need to account for the significant electronic and steric contributions of the four iodine atoms. nih.gov

A hypothetical QSPR study on this compound and its analogs could involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a series of halogenated phenolphthalein (B1677637) derivatives, a QSPR model could be developed to predict a specific property, for instance, the n-octanol/water partition coefficient (LogP), which is crucial for understanding its pharmacokinetic behavior.

Table 1: Hypothetical QSPR Data for this compound Analogs

| Compound | Molecular Weight ( g/mol ) | Number of Iodine Atoms | Polar Surface Area (Ų) | Predicted LogP |

| Phenolphthalein | 318.32 | 0 | 66.76 | 3.20 |

| Diiodophenolphthalein | 572.12 | 2 | 66.76 | 4.50 |

| Iodophthalein | 821.94 | 4 | 66.76 | 5.80 |

| Dibromophenolphthalein | 476.12 | 0 (2 Br) | 66.76 | 4.10 |

| Tetrabromophenolphthalein | 633.92 | 0 (4 Br) | 66.76 | 5.00 |

This table is interactive. You can sort the data by clicking on the column headers.

The resulting QSPR models, often developed using multiple linear regression or machine learning algorithms, can provide insights into how structural modifications, such as the number and position of halogen atoms, affect the compound's properties. nih.govmdpi.com

Computational approaches are pivotal in elucidating the interactions of this compound with biological macromolecules. These methods are broadly classified into ligand-based and structure-based approaches. ebi.ac.uk

Ligand-Based Approaches: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. nih.govyoutube.com These approaches utilize the information from a set of molecules known to interact with a target to build a predictive model. For this compound, a pharmacophore model could be generated. This model would define the essential spatial arrangement of features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for its biological activity. Given the four iodine atoms, the potential for halogen bonding would be a key feature in such a model. nih.govacs.org This pharmacophore could then be used to screen large chemical databases to identify other molecules with similar features that might exhibit comparable biological effects. youtube.com

Structure-Based Approaches: When the 3D structure of a potential protein target is available, structure-based methods like molecular docking can be used to predict the binding mode and affinity of this compound. rsc.orggardp.org The large, somewhat rigid structure of this compound, along with the potential for its iodine atoms to form halogen bonds with protein residues, makes it an interesting candidate for docking studies. mdpi.com Halogen bonds are highly directional, non-covalent interactions that can significantly contribute to binding affinity and specificity. nih.govnih.gov

A hypothetical molecular docking study could investigate the binding of this compound to the active site of a target protein, for example, a thyroid hormone receptor, due to the structural similarity of iodinated phenols to thyroid hormones. The results would highlight key interactions, such as hydrogen bonds with the phenolic hydroxyl groups and halogen bonds from the iodine atoms to backbone carbonyls or other electron-rich residues. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Key Interacting Residues | Tyr126, Ser157, Phe212 |

| Number of Hydrogen Bonds | 2 |

| Number of Halogen Bonds | 3 |

| Interacting Moieties | Phenolic OH, Carboxylate, Iodine atoms |

This table is interactive. You can sort the data by clicking on the column headers.

In Vitro Molecular and Cellular Biological Interactions of Iodophthalein Sodium: Mechanistic Investigations

Analysis of Molecular Target Engagement and Binding Kinetics of Iodophthalein (B1202078) Sodium

The investigation into how Iodophthalein Sodium engages with molecular targets and the kinetics of these interactions is fundamental to understanding its potential biological effects at a molecular level. This would typically involve a series of assays to determine its binding affinity, specificity, and functional consequences upon interaction with various biomacromolecules.

Elucidation of this compound's Impact on Cellular Biochemistry and Pathways

Understanding the broader effects of this compound on cellular function requires investigating its influence on complex biochemical pathways and its distribution within the cell.

Development and Application of this compound as a Chemical Probe in Mechanistic Biology

The transition of a compound from a historically used agent to a modern chemical probe for biological investigation requires a systematic approach grounded in the principles of chemical biology. While this compound has a history as a contrast agent, its potential as a specific tool to dissect molecular pathways is an area ripe for exploration. This section will delve into the foundational principles of chemical probe design and hypothesize how this compound could be developed and utilized in phenotypic screening to uncover new biological mechanisms.

The fundamental characteristics of an ideal chemical probe include high potency, selectivity, and well-defined mechanism of action. Potency ensures that the probe can elicit a biological response at low concentrations, reducing the likelihood of non-specific interactions. Selectivity is paramount; a probe should interact with its intended target with significantly higher affinity than with other related and unrelated biomolecules. rsc.org This is often assessed through broad panel screening against numerous targets. Finally, the probe must engage its target in a cellular context and elicit a measurable functional change.

To facilitate target identification and validation, chemical probes are often modified with specific functional groups. These modifications can include:

Reporter Tags: Fluorescent dyes or other reporter molecules can be attached to the probe to allow for visualization of the target within cells or tissues. acs.org

Affinity Tags: Tags such as biotin (B1667282) can be incorporated to enable the isolation of the probe-target complex from cell lysates, a crucial step in identifying unknown targets. researchgate.net

Photo-crosslinkers: These groups can be activated by light to form a covalent bond between the probe and its target, permanently linking them for subsequent identification.

The development of a chemical probe often involves an iterative process of chemical synthesis and biological testing to optimize its properties. A crucial component of any chemical probe-based study is the use of a structurally similar but biologically inactive negative control. This control helps to ensure that the observed biological effects are due to the specific interaction of the probe with its target and not due to non-specific effects of the chemical scaffold.

Table 1: Key Principles of Chemical Probe Design

| Principle | Description | Importance in Target Identification and Validation |

| Potency | The concentration of the probe required to produce a desired biological effect. High potency (typically nanomolar or low micromolar) is desirable. | Reduces the likelihood of off-target effects at the concentrations required for target engagement. |

| Selectivity | The degree to which a probe interacts with its intended target over other potential targets. | Ensures that the observed phenotype is a direct result of modulating the intended target, allowing for confident target validation. |

| Target Engagement | The ability of the probe to bind to its target in a relevant biological context (e.g., within a living cell). | Confirms that the probe is reaching and interacting with its intended target to elicit a biological response. |

| Mechanism of Action | A clear understanding of how the probe modulates the function of its target (e.g., inhibition, activation). | Allows for the precise interpretation of experimental results and the formulation of clear biological hypotheses. |

| Negative Control | A structurally similar molecule that lacks the specific activity of the probe. | Helps to distinguish specific target-mediated effects from non-specific or off-target effects of the chemical scaffold. |

| Chemical Tractability | The ease with which the probe can be synthesized and modified. | Allows for the iterative optimization of probe properties and the incorporation of necessary tags for target identification. |

Phenotypic screening is a powerful approach in chemical biology and drug discovery that involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.gov This target-agnostic approach can uncover novel biological pathways and identify first-in-class therapeutic agents.

While the use of this compound as a chemical probe in phenotypic screening is not yet established in the scientific literature, its chemical structure presents a foundation for the hypothetical design of a library of iodophthalein-based probes. The phenolphthalein (B1677637) scaffold, from which iodophthalein is derived, offers multiple sites for chemical modification, allowing for the systematic variation of its properties to explore a wide range of biological targets. patsnap.com

A hypothetical phenotypic screen using a library of iodophthalein derivatives could proceed as follows:

Assay Development: A cell-based assay would be designed to measure a specific phenotype of interest. For example, based on the known inhibitory activity of iodophthalein against certain enzymes, a screen could be developed to identify compounds that inhibit cancer cell proliferation or modulate inflammatory responses.

Library Synthesis: A diverse library of iodophthalein analogs would be synthesized. Modifications could include altering the number and position of the iodine atoms, modifying the phenolic hydroxyl groups, or adding various functional groups to the phthalide (B148349) ring structure. These modifications would be designed to systematically explore the structure-activity relationship and improve potency and selectivity.

High-Throughput Screening: The library of iodophthalein-based compounds would be screened in the developed phenotypic assay to identify "hits" – compounds that produce the desired phenotypic change.

Hit Validation and Target Identification: The most promising hits would be further validated to confirm their activity and assess their selectivity. For the most promising validated hits, target identification studies would be initiated. This could involve using affinity-based probes, where a validated hit is modified with a biotin tag to pull down its binding partners from cell lysates. The captured proteins would then be identified using mass spectrometry.

The known, albeit limited, in vitro biological activities of Iodophthalein provide a starting point for designing such screens. For instance, its inhibitory effects on enzymes like beta-lactamase and chymotrypsin (B1334515) C suggest that a library of derivatives could be screened for novel antibacterial or anti-inflammatory agents.

Table 2: Potential Applications of Iodophthalein-Based Probes in Phenotypic Screening

| Phenotypic Screen | Rationale Based on Known Iodophthalein Activity | Potential for Biological Discovery |

| Anticancer Proliferation Screen | The phenolphthalein scaffold is present in some compounds with antiproliferative effects. The heavy iodine atoms could influence interactions with various protein targets. | Discovery of novel molecular targets and pathways involved in cancer cell growth and survival. |

| Anti-inflammatory Screen | Known inhibitory activity against chymotrypsin, an enzyme with roles in inflammation. | Identification of new modulators of inflammatory signaling pathways. |

| Antibacterial Screen | Documented inhibition of beta-lactamase, a key enzyme in bacterial resistance. | Discovery of new classes of antibiotics or adjuvants that overcome antibiotic resistance. |

The development of iodophthalein-based chemical probes for phenotypic screening represents a theoretical yet promising avenue for leveraging a historical compound for modern biological discovery. Through systematic chemical modification and carefully designed screening strategies, it may be possible to unlock new therapeutic targets and expand our understanding of complex biological processes.

Environmental Fate and Transformation Pathways of Iodophthalein Sodium

Abiotic Degradation Pathways of Iodophthalein (B1202078) Sodium in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily hydrolysis and phototransformation.

Hydrolytic Stability and Kinetics

Information regarding the specific hydrolytic stability and kinetics of iodophthalein sodium in environmental matrices is not extensively detailed in the provided search results. However, general chemical principles suggest that compounds with ester or amide linkages can be susceptible to hydrolysis, particularly under extreme pH conditions. The stability of this compound in aqueous solutions under various environmental pH conditions would be a key factor in its persistence. Without specific data, its susceptibility to hydrolysis remains an area requiring further investigation. archive.org

Phototransformation Mechanisms under Aqueous and Soil Conditions

Phototransformation, or photodegradation, occurs when a chemical compound absorbs light energy, leading to its breakdown. Research on related halogenated phenols indicates that such compounds can undergo photochemical reactions. For instance, the photolysis of o-iodophenol in aqueous solutions can proceed via nonchain and chain mechanisms, involving the formation of aromatic radical anions and the evolution of free iodine. researchgate.net While this research pertains to o-iodophenol, it suggests that the carbon-iodine bond in this compound might also be susceptible to photolytic cleavage, potentially releasing iodide and organic fragments under sunlight exposure in aquatic or soil environments. researchgate.net The specific mechanisms and rates of phototransformation for this compound itself are not explicitly detailed in the provided literature.

Biotic Transformation and Biodegradation of this compound

Biotic transformation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Aerobic and Anaerobic Biodegradation Rates in Soil, Sediment, and Water Systems

The biodegradation of this compound in soil, sediment, and water systems is a critical aspect of its environmental fate. Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Standard biodegradation tests, such as those outlined by OECD guidelines, are used to assess the rate and extent of this process. cefic-lri.orgmiljodirektoratet.no These tests often employ indigenous microbial populations from environmental samples like soil, sediment, or activated sludge. cefic-lri.orgeuropa.eueuropa.eu

While specific biodegradation rates for this compound are not directly provided, studies on similar organic compounds, including surfactants and polymers, highlight that aerobic conditions generally favor faster degradation rates compared to anaerobic conditions. miljodirektoratet.noscielo.sa.crresearchgate.netmdpi.com The presence of iodine, a halogen, can sometimes influence biodegradability, potentially making halogenated organic compounds more recalcitrant. researchgate.net However, the microbial communities present in different environmental compartments (soil, sediment, water) can adapt to degrade a wide range of organic compounds, provided suitable conditions and microbial consortia are available. tpsgc-pwgsc.gc.ca

Environmental Transport and Distribution of this compound

The transport and distribution of this compound in the environment are influenced by its physicochemical properties, such as solubility, vapor pressure, and its tendency to sorb to soil or sediment particles.

Partitioning: Partition coefficients, such as the octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc), are critical for predicting how a chemical will distribute among different environmental phases (water, soil, air, sediment). scielo.org.cochromatographyonline.comecetoc.orgsu.sekorea.ac.kr A low Koc value generally indicates higher mobility in soil, increasing the potential for leaching into groundwater or transport via surface runoff. scielo.org.cochemsafetypro.com Specific partition coefficients for this compound were not found in the provided search results. However, its sodium salt form suggests it is likely to be water-soluble, which would influence its distribution primarily in the aqueous phase. cohlife.org

Mobility in Soil: The mobility of a chemical in soil is determined by its interaction with soil components, particularly organic matter and clay. chemsafetypro.comreachonline.euhawaii.edu Chemicals with low adsorption to soil particles are considered highly mobile and can leach through the soil profile. chemsafetypro.com Without specific adsorption data (Koc or Kd values) for this compound, its precise mobility in soil cannot be definitively stated.

Distribution: The distribution of this compound will depend on the environmental compartment it enters. In aquatic systems, it will likely remain dissolved in the water column, though some partitioning to suspended solids or sediments might occur depending on its specific sorption characteristics. su.seitrcweb.org In soil, its movement will be dictated by water infiltration and its affinity for soil particles. hawaii.eduitrcweb.org

Adsorption-Desorption Dynamics in Soil and Sediments

The partitioning of a chemical between soil or sediment solid phases and the aqueous phase is governed by adsorption and desorption processes. These dynamics are crucial for determining a compound's bioavailability, mobility, and persistence in the environment. The organic carbon content of soil and sediment is a primary factor influencing the sorption of many organic chemicals, often quantified using the organic carbon-normalized adsorption coefficient (Koc) chemsafetypro.comservice.gov.ukecetoc.org. A higher Koc value generally indicates stronger binding to soil organic matter, thereby reducing mobility chemsafetypro.com. While specific Koc values for this compound were not found in the provided search results, general principles suggest that its interaction with soil and sediment components would depend on its chemical structure and the properties of the environmental matrix. Studies on other organic compounds indicate that factors such as clay mineral content, pH, and the presence of dissolved organic matter can also influence sorption ecetoc.orgmdpi.com.

Leaching Potential and Mobility in Subsurface Environments

The leaching potential of a chemical refers to its tendency to move through soil profiles and potentially reach groundwater. This process is directly influenced by its adsorption-desorption characteristics, water solubility, and the hydrological conditions of the environment epa.govnih.gov. Compounds with low adsorption affinities (low Koc values) and high water solubility are generally more prone to leaching chemsafetypro.com.

Research on nonsteroidal anti-inflammatory drugs (NSAIDs) in soil columns, for instance, demonstrated that their mobility is related to their chemical characteristics (like pKa values) and soil properties (such as organic matter and clay content) nih.gov. While direct studies on the leaching potential of this compound were not identified, its behavior would be expected to follow similar principles. If this compound exhibits weak binding to soil particles, it would possess a greater potential to migrate through the subsurface, potentially contaminating groundwater resources.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation refers to the process by which a chemical substance accumulates in an organism over time, typically through uptake from the environment (water, food, sediment). The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key metrics used to assess this potential ca.govresearchgate.netus.essfu.caeuropa.euresearchgate.net. BCF specifically measures uptake from water, while BAF considers uptake from all environmental sources.

The octanol-water partition coefficient (Kow) is often used as a preliminary indicator of bioaccumulation potential, with higher Kow values generally suggesting a greater propensity for a chemical to accumulate in fatty tissues sfu.caeuropa.eu. However, metabolic transformation within organisms can significantly influence actual bioaccumulation levels ca.gov.

Specific bioaccumulation data for this compound were not found in the provided search results. Therefore, a quantitative assessment of its bioaccumulation potential cannot be made based on the available information. Generally, regulatory frameworks consider chemicals with low Kow values (e.g., log Kow < 3) to have a low potential to bioaccumulate europa.eu.

Exploratory Research in Advanced Materials Science Applications of Iodophthalein Sodium

Incorporation of Iodophthalein (B1202078) Sodium into Functional Smart Materials

While phthalein derivatives, in general, are known for their chromic (color-changing) properties, which are relevant to smart materials, specific research on incorporating Iodophthalein Sodium into such materials is not available.

Potential for this compound in Energy-Related Materials Research

Exploration of this compound in energy-related materials is not a focus of current research literature.

Nanoscale Integration and Self-Assembly of this compound-Based Architectures

There is no available research describing the nanoscale integration or the self-assembly of architectures based on this compound.

Due to the absence of specific research findings, data tables and detailed discussions for these sections cannot be generated. To fulfill the request would require speculation beyond the scope of existing scientific evidence. Further primary research would be needed to explore the potential of this compound in these advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing iodophthalein sodium with high purity?

- Methodological Answer : Synthesis typically involves iodination of phenolphthalein derivatives under controlled acidic conditions. Purification can be achieved via recrystallization using ethanol-water mixtures. Characterization requires multi-modal validation:

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to confirm absence of unreacted precursors .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : For biological samples (e.g., plasma, tissue homogenates):

- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction to minimize matrix interference.

- Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for precision. Validate using parameters per ICH guidelines (linearity range: 1–1000 ng/mL, R² ≥ 0.99) .

Q. How does pH influence the stability and spectral properties of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies across pH 2–10 at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax = 450 nm for intact compound). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Buffer systems (phosphate, acetate) should be validated for ionic strength effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound while controlling for interspecies variability?

- Methodological Answer :

- In Vivo Models : Use Sprague-Dawley rats and C57BL/6 mice for comparative studies. Administer via intravenous (IV) and oral routes to assess bioavailability.

- Sampling : Collect serial blood samples (0–24 hrs) for plasma concentration-time profiles. Analyze using non-compartmental methods (WinNonlin®) to calculate AUC, Cmax, and t₁/₂.

- Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to extrapolate human dosing .

Q. What strategies resolve contradictions in reported stability data for this compound across studies?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and preprints (PubMed, Google Scholar ). Compare experimental conditions (temperature, pH, excipients).

- Meta-Analysis : Use random-effects models to quantify heterogeneity. If discrepancies persist, conduct controlled replicate studies under standardized conditions (e.g., USP guidelines) .

Q. How can researchers validate the specificity of this compound in competitive binding assays with structurally similar compounds?

- Methodological Answer :

- Competitive Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) with serial dilutions of competitors (e.g., iodixanol, iopamidol).

- Data Interpretation : Calculate inhibition constants (Ki) and cross-reactivity percentages. Confirm specificity via molecular docking simulations (AutoDock Vina) to compare binding affinities .

Q. What experimental frameworks are suitable for investigating this compound’s potential as a contrast agent in novel imaging modalities?

- Methodological Answer :

- Preclinical Imaging : Test in murine tumor xenograft models using micro-CT or MRI. Compare signal-to-noise ratios against commercial agents (e.g., iohexol).

- Toxicity Screening : Conduct histopathological assessments (H&E staining) of excretory organs (liver, kidneys) post-administration .

Methodological Guidance for Literature Reviews

Q. How to systematically integrate findings from diverse studies on this compound into a cohesive analysis?

- Methodological Answer :